molecular formula C9H18O2 B6233721 2-(2,2-dimethyloxan-4-yl)ethan-1-ol CAS No. 1050496-81-5

2-(2,2-dimethyloxan-4-yl)ethan-1-ol

Cat. No.: B6233721
CAS No.: 1050496-81-5
M. Wt: 158.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dimethyloxan-4-yl)ethan-1-ol is an organic compound with the molecular formula C8H16O2 It is a derivative of oxane, featuring a hydroxyl group attached to an ethan-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyloxan-4-yl)ethan-1-ol typically involves the reaction of 2,2-dimethyloxane with ethylene oxide under controlled conditions. The reaction is catalyzed by an acid or base, depending on the desired reaction pathway. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyloxan-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-(2,2-dimethyloxan-4-yl)ethanal.

    Reduction: Formation of 2-(2,2-dimethyloxan-4-yl)ethane.

    Substitution: Formation of 2-(2,2-dimethyloxan-4-yl)ethyl halides or amines.

Scientific Research Applications

2-(2,2-Dimethyloxan-4-yl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyloxan-4-yl)ethan-1-ol involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The ethan-1-ol chain provides structural flexibility, allowing the compound to fit into various binding pockets and exert its effects through different pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethyloxan-4-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    2-(2,2-Dimethyloxan-4-yl)ethanal: An oxidized form of the compound with an aldehyde group.

    2-(2,2-Dimethyloxan-4-yl)ethane: A reduced form of the compound with an alkane structure.

Uniqueness

2-(2,2-Dimethyloxan-4-yl)ethan-1-ol is unique due to its specific combination of a hydroxyl group and an oxane ring, which imparts distinct chemical and biological properties

Properties

CAS No.

1050496-81-5

Molecular Formula

C9H18O2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.